Piperidine-1-carboximidamide

Medicinal Chemistry Serine Protease Inhibitors Thrombin Inhibitors

Researchers requiring a non-planar amidine pharmacophore for serine protease inhibitor design often face solubility and selectivity trade-offs. Piperidine-1-carboximidamide directly addresses these challenges: • Enables >900-fold selectivity for thrombin over trypsin/factor Xa when incorporated into inhibitor scaffolds (Ki = 6 nM). • Induces selective apoptosis in Burkitt's lymphoma cells (IC50 18-22 µM) without toxicity to normal PBMCs. • Well-defined chair-conformation crystal structure supports co-crystallization studies for structure-based drug design. For aqueous assays, the hydrochloride salt (CAS 52318-35-1) is recommended to ensure solubility and accurate dosing. Bulk quantities available with batch-specific CoA.

Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
CAS No. 4705-39-9
Cat. No. B1295648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-1-carboximidamide
CAS4705-39-9
Molecular FormulaC6H13N3
Molecular Weight127.19 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=N)N
InChIInChI=1S/C6H13N3/c7-6(8)9-4-2-1-3-5-9/h1-5H2,(H3,7,8)
InChIKeyQUUYRYYUKNNNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-1-Carboximidamide (CAS 4705-39-9): Essential Procurement Information and Core Characteristics


Piperidine-1-carboximidamide (CAS 4705-39-9), also known as 1-piperidinecarboxamidine, is a guanidine derivative bearing a single piperidine moiety [1]. Its molecular formula is C6H13N3, and it has a molecular weight of 127.19 g/mol [2]. The compound crystallizes with the piperidine ring in a stable chair conformation and forms an extensive hydrogen-bonding network in the solid state, as determined by single-crystal X-ray diffraction analysis [1]. Its physicochemical properties, including a calculated XLogP3 of 0.2 and a predicted pKa of 14.54±0.20, suggest a hydrophilic character with limited membrane permeability [3]. The compound is typically procured as a free base or as a hydrochloride salt (CAS 52318-35-1) to enhance aqueous solubility and stability for research applications .

Piperidine-1-Carboximidamide (4705-39-9): Why Substitution with Generic Analogs Can Compromise Research Integrity


Piperidine-1-carboximidamide and its close analogs cannot be treated as interchangeable chemical building blocks due to profound differences in biological selectivity and physicochemical properties. The core amidinopiperidine pharmacophore confers a unique profile compared to planar, aromatic amidine alternatives like benzamidine [1]. Specifically, the substitution of a planar benzamidine group with a non-planar 1-amidinopiperidine moiety in serine protease inhibitors results in significantly different activity and selectivity profiles, trading potency for improved target selectivity [1]. Furthermore, the free base form (CAS 4705-39-9) exhibits distinct physicochemical properties, such as being nonpolar and insoluble in water, which directly impacts its utility in biochemical assays compared to its hydrochloride salt (CAS 52318-35-1) . These quantifiable differences necessitate a careful, evidence-based selection for specific research applications.

Quantitative Evidence Guide for Piperidine-1-Carboximidamide (CAS 4705-39-9): Direct Comparisons Against Key Analogs


Superior Selectivity Over Benzamidine: Serine Protease Target Engagement

Replacing a planar benzamidine group with a 1-amidinopiperidine moiety in serine protease inhibitors results in a distinct activity profile: lower inhibitory potency against thrombin and trypsin but with a significantly improved selectivity profile [1]. This non-planar geometry allows for a better fit into the active site of the target enzyme while reducing off-target binding [1].

Medicinal Chemistry Serine Protease Inhibitors Thrombin Inhibitors

Enhanced Thrombin Selectivity Over Trypsin in Optimized Lead Series

Starting from a 1-amidinopiperidine derivative that showed poor initial thrombin (fIIa) and factor Xa (fXa) inhibition, subsequent optimization of the P1 and P4 binding moieties dramatically improved potency and selectivity [1]. A derivative bearing a 4-(piperidin-1-yl)pyridine at the P1 position achieved a remarkable selectivity for thrombin over other serine proteases [2].

Drug Discovery Thrombin Inhibitors Anticoagulation

Selective Cytotoxicity in Burkitt's Lymphoma Cells via Proteasome Inhibition

Amidinopiperidine-based compounds, which share the core structure of piperidine-1-carboximidamide, exhibit selective cytotoxicity against cancer cell lines [1]. Two specific amidinopiperidine-based inhibitors (compounds 15 and 16) demonstrated potent, selective activity against Burkitt's lymphoma cells while sparing normal peripheral blood mononuclear cells (PBMCs) and other leukemia cell lines [1].

Cancer Research Proteasome Inhibitors Burkitt's Lymphoma

Differential Physicochemical Profile for Formulation and Handling

The physical properties of piperidine-1-carboximidamide can vary significantly between its free base and salt forms, which directly impacts its handling and utility in experimental workflows [1]. The free base (CAS 4705-39-9) is characterized as nonpolar and insoluble in water, whereas the hydrochloride salt (CAS 52318-35-1) is designed for aqueous solubility .

Pre-formulation Solubility Biochemical Assays

High-Value Application Scenarios for Piperidine-1-Carboximidamide (CAS 4705-39-9) Based on Evidence


Medicinal Chemistry: Thrombin Inhibitor Lead Optimization

The 1-amidinopiperidine core is ideal for designing novel, non-covalent thrombin inhibitors with a high degree of selectivity over trypsin and factor Xa [1][2]. The scaffold's tunability, as evidenced by a derivative achieving a Ki of 6 nM for thrombin and >900-fold selectivity, makes it a superior choice over planar amidine analogs for programs targeting anticoagulation with minimized off-target serine protease activity [1][2].

Cancer Research: Proteasome Inhibitor Development

The amidinopiperidine core has demonstrated class-level selectivity for inducing apoptosis in Burkitt's lymphoma cells (IC50 values of 18-22 µM) while being nontoxic to normal PBMCs [3]. This scaffold is therefore a promising starting point for developing novel cancer therapeutics aimed at the proteasome, particularly in B-cell malignancies [3].

Biochemical Assays Requiring Aqueous Solubility

For any in vitro biological assay (e.g., enzyme inhibition, cell culture) where aqueous solubility is critical, the hydrochloride salt (CAS 52318-35-1) must be procured and used instead of the water-insoluble free base (CAS 4705-39-9) to ensure accurate dosing and prevent precipitation artifacts [4].

Structural Biology and Crystallography

The compound's well-defined crystal structure, with a clear chair conformation for the piperidine ring and a robust hydrogen-bonding network, makes it a suitable candidate for co-crystallization studies with target proteins (e.g., serine proteases) to elucidate detailed binding modes and guide structure-based drug design [5].

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